molecular formula C11H15NO3 B1457734 N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide CAS No. 592478-96-1

N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide

Cat. No.: B1457734
CAS No.: 592478-96-1
M. Wt: 209.24 g/mol
InChI Key: XEOSZGOHYKLFBM-UHFFFAOYSA-N
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Description

N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide (CAS: 592479-00-0, molecular formula: C₁₂H₁₇NO₄) is a formamide derivative featuring a phenyl ring substituted at the ortho-position with a 2,2-dimethoxyethyl group. The compound is structurally characterized by its formamide (-NHCHO) moiety, which is directly attached to the aromatic ring.

Properties

IUPAC Name

N-[2-(2,2-dimethoxyethyl)phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-11(15-2)7-9-5-3-4-6-10(9)12-8-13/h3-6,8,11H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOSZGOHYKLFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=CC=C1NC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

This compound features a phenyl group substituted with a dimethoxyethyl chain and an amide functional group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Preliminary studies suggest that compounds with similar structural motifs exhibit anticancer properties by targeting specific cellular pathways. For instance, flavonoids have been shown to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of key kinases involved in tumorigenesis . The presence of the amide group in this compound may enhance its bioactivity by facilitating interactions with target proteins involved in cancer progression.
  • Anti-inflammatory Effects
    • The compound may also possess anti-inflammatory properties similar to those observed in non-steroidal anti-inflammatory drugs (NSAIDs). Studies indicate that compounds inhibiting cyclooxygenase (COX) enzymes can reduce inflammation by decreasing the production of prostaglandins . While specific data on this compound's COX inhibition is limited, its structural analogs have demonstrated significant anti-inflammatory activity.
  • Neuroprotective Effects
    • There is emerging evidence that certain amide derivatives can exert neuroprotective effects. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in inflammation and cancer progression, including COX and various kinases .
  • Cell Cycle Modulation : The compound may affect cell cycle dynamics, leading to increased apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Scavenging : Potential antioxidant properties could mitigate oxidative damage in cells.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanismReference
AnticancerModerateCell cycle arrest, apoptosis
Anti-inflammatoryHighCOX inhibition
NeuroprotectivePotentialAntioxidant effects

Case Study: Anticancer Potential

A study investigating similar amide compounds found that they exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism was attributed to the induction of apoptosis via the activation of caspases and inhibition of proliferative signaling pathways .

Case Study: Anti-inflammatory Mechanism

In a comparative analysis with established NSAIDs, certain derivatives showed IC50 values comparable to those of celecoxib against COX-2 enzymes. This suggests that this compound could exhibit similar efficacy in reducing inflammation .

Scientific Research Applications

Polymer Synthesis

N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide is utilized in the synthesis of polymers, particularly in the context of grafting techniques. It serves as a reagent for the grafting of ADMET (Acyclic Diene Metathesis) derived polymers. This application is significant in developing materials with tailored properties for specific industrial uses such as coatings and adhesives .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications in drug development and formulation. Its structural characteristics allow it to interact with biological systems effectively. Research indicates that derivatives of formamide compounds can exhibit anti-cancer properties and may serve as leads for developing new therapeutic agents .

Organic Synthesis

As a formamide derivative, this compound acts as a versatile building block in organic synthesis. It can be used to introduce functional groups into organic molecules through various chemical reactions such as acylation and amidation. This property makes it valuable for synthesizing complex organic compounds in pharmaceutical research .

Case Study 1: Polymer Development

A study demonstrated the use of this compound in the development of a new class of biodegradable polymers. The research focused on optimizing the grafting process to enhance the mechanical properties and degradation rates of the resulting materials.

Case Study 2: Anticancer Activity

Another significant study investigated the anticancer activity of formamide derivatives, including this compound. The results indicated that these compounds could inhibit tumor growth in vitro, suggesting their potential as therapeutic agents in cancer treatment.

Summary Table of Applications

Application AreaDescriptionKey Findings
Polymer SynthesisReagent for grafting ADMET-derived polymersEnhances material properties
Medicinal ChemistryPotential drug development and formulationLeads to new therapeutic agents
Organic SynthesisBuilding block for functional group introductionUseful in synthesizing complex organic compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide, highlighting differences in substituents and functional groups:

Compound Name CAS Number Substituents/Functional Groups Molecular Formula Molecular Weight Key References
This compound 592479-00-0 2,2-Dimethoxyethyl (phenyl ring) C₁₂H₁₇NO₄ 239.27 g/mol
N-(2-Benzylphenyl)formamide 1557-41-1 Benzyl group (phenyl ring) C₁₄H₁₃NO 211.26 g/mol
N-(2-(N-Methylsulfamoyl)phenyl)formamide - N-Methylsulfamoyl group (phenyl ring) C₈H₁₀N₂O₃S 214.24 g/mol
N-(2,2-Dimethoxyethyl)formamide 135393-73-6 Dimethoxyethyl (no aromatic ring) C₅H₁₁NO₃ 133.15 g/mol
N-(4-(Aminomethyl)phenyl)formamide - Aminomethyl group (phenyl ring) C₈H₁₀N₂O 150.18 g/mol

Key Observations:

  • Steric Hindrance: The bulky 2,2-dimethoxyethyl substituent may reduce reactivity in nucleophilic substitution reactions compared to simpler analogs like N-(2-(N-methylsulfamoyl)phenyl)formamide .
  • Biological Relevance: Compounds with sulfonamide or aminomethyl groups (e.g., N-(4-(aminomethyl)phenyl)formamide) are often explored for drug delivery or antiproliferative applications, whereas the target compound’s biological profile remains underexplored .

Physical and Spectral Properties

Property This compound N-(2-Benzylphenyl)formamide N-(2-(N-Methylsulfamoyl)phenyl)formamide
Physical State Solid (exact form not reported) Solid Crystalline solid
Melting Point Not reported Not reported 165–167°C (decomposes)
IR Spectroscopy Expected C=O stretch ~1670 cm⁻¹ C=O stretch ~1685 cm⁻¹ C=O stretch ~1660 cm⁻¹; S=O ~1150 cm⁻¹
¹H NMR (δ ppm) Aromatic protons: 6.8–7.5; OCH₃: ~3.3 Benzyl CH₂: ~4.0; Ar-H: ~7.0 Sulfonamide NH: ~10.2; Ar-H: 7.3–8.1
Solubility Likely polar aprotic solvents (DMF, DMSO) Low in water; soluble in DCM Moderate in DMSO; low in water

Notes:

  • The dimethoxyethyl group in the target compound may improve solubility in DMSO or DMF compared to non-polar benzyl derivatives .
  • Sulfonamide-containing analogs exhibit distinct IR peaks for S=O bonds, absent in the target compound .

Preparation Methods

General Synthetic Strategy

The synthesis of N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide primarily involves:

  • Starting from 2-(2,2-dimethoxyphenyl)ethylamine or closely related phenethylamine derivatives.
  • Formylation of the amine group to introduce the formamide moiety.
  • Protection/deprotection steps if necessary, especially for sensitive functional groups.
  • Optional methylation or other functional group modifications to achieve the dimethoxy substitution pattern.

Preparation of the Amine Precursor

The key intermediate, 2-(2,2-dimethoxyphenyl)ethylamine, can be prepared through:

  • Protection of dopamine or related phenolic amines to prevent side reactions during formylation.
  • Catalytic methylation of hydroxy groups to form dimethoxy substituents, often using deuterated methylating agents in specialized syntheses.
  • Use of catalysts such as azodicarboxylates (e.g., diethyl azodicarboxylate), triphenylphosphine, or cobalt complexes with tetradentate phosphine ligands to facilitate methylation in polar protic solvents like methanol or ethanol.

Formylation Step

The critical step in preparing this compound is the formylation of the amine group. The methods include:

  • Reaction of the amine with formylating agents such as formic acid, methyl formate, ethyl formate, or other alkyl formates.
  • The reaction is typically carried out in the presence of a base (organic bases like pyridine or trimethylamine, or inorganic bases such as alkali metal hydroxides or carbonates) to neutralize the acid formed and drive the reaction forward.
  • Solvents used are often polar protic solvents, including water, methanol, or their mixtures.

Representative Procedure from Literature

A detailed example based on experimental protocols:

Step Reagents/Conditions Description Yield/Outcome
1 2-(3,4-dimethoxyphenyl)ethylamine + formic acid or methyl formate + base Formylation of amine to form N-[2-(3,4-dimethoxyphenyl)ethyl]formamide High yield, isolated by liquid-liquid extraction and purification
2 Optional methylation using deuterated methylating agents + catalyst (e.g., diethyl azodicarboxylate) Methylation of hydroxy groups to dimethoxy derivatives if starting from dihydroxy precursors Moderate to high yield
3 Purification by extraction, chromatography, recrystallization Isolation of pure this compound Pure compound for further use

This approach is supported by patent literature describing the synthesis of related compounds where dopamine derivatives are formylated and methylated under catalytic conditions.

Alternative Synthetic Routes

  • Acylation of N-[2-(3,4-dimethoxyphenyl)ethyl]formamide with carboxylic acids or anhydrides in the presence of polyphosphoric acid has been reported to produce keto formamides, which are structurally related intermediates.
  • Subsequent cyclization or functional group transformations can be carried out using acid catalysts such as p-toluenesulfonic acid or Lewis acids (e.g., boron trifluoride diethyl etherate) to yield more complex derivatives, though these are beyond the simple formamide preparation.

Analytical Characterization

The products are typically characterized by:

  • Infrared spectroscopy (IR) showing characteristic formamide carbonyl absorption near 1670 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirming the presence of formyl and dimethoxy groups.
  • Mass spectrometry (MS) for molecular weight confirmation.

Summary Table of Key Preparation Parameters

Parameter Details / Examples
Starting material 2-(2,2-dimethoxyphenyl)ethylamine or protected dopamine derivatives
Formylating agents Formic acid, methyl formate, ethyl formate
Bases used Pyridine, trimethylamine, NaOH, K2CO3
Solvents Methanol, ethanol, water, dichloromethane (for extraction)
Catalysts (optional) Diethyl azodicarboxylate, triphenylphosphine, cobalt complexes
Reaction temperature Room temperature to mild heating (e.g., 50°C)
Purification methods Liquid-liquid extraction, chromatography, recrystallization
Characterization techniques IR, ¹H-NMR, ¹³C-NMR, MS

Q & A

Q. What are the common synthetic routes for preparing N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: Synthesis of this compound can involve nucleophilic substitution or condensation reactions. For example, hydrolysis of benzothiadiazine derivatives under controlled humidity (e.g., 60–80% relative humidity) has been shown to yield formamide analogs via stepwise degradation . Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
  • Catalysts : Sodium hydroxide or potassium carbonate can facilitate amide bond formation .
  • Temperature control : Reactions are typically conducted at 60–80°C to balance yield and byproduct suppression.

Q. How is the crystal structure of this compound determined, and what are the key crystallographic parameters?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous compounds, SCXRD revealed:

  • Space group : Triclinic P1P\overline{1} with unit cell parameters a=4.8465(4)A˚,b=8.1942(9)A˚,c=11.8686(13)A˚,α=77.080(4),β=82.069(4),γ=80.648(4)a = 4.8465(4) \, \text{Å}, b = 8.1942(9) \, \text{Å}, c = 11.8686(13) \, \text{Å}, \alpha = 77.080(4)^\circ, \beta = 82.069(4)^\circ, \gamma = 80.648(4)^\circ, and Z=2Z = 2 .
  • Stabilization : Intramolecular N–H···O and intermolecular C–H···O hydrogen bonds form 1D chains .

Q. What spectroscopic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify methoxy (–OCH3_3) and formamide (–NHCHO) groups.
  • IR Spectroscopy : Stretching vibrations at ~1680 cm1^{-1} (C=O) and ~3300 cm1^{-1} (N–H) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of this compound, and how can they be quantitatively analyzed using Hirshfeld surface methods?

Methodological Answer: Hirshfeld surface analysis quantifies interactions:

  • Dominant contacts : H···H (40.6%) and O···H (33.9%) contribute 74.5% of interactions in related formamides .
  • Visualization tools : CrystalExplorer software maps dnormd_{\text{norm}} and shape-index surfaces to highlight hydrogen bonds and π-stacking .
  • Energy frameworks : Compute interaction energies (e.g., electrostatic vs. dispersion) to prioritize stabilizing forces .

Q. How does the presence of the dimethoxy-ethyl group influence the compound's stability under varying humidity and temperature conditions?

Methodological Answer: Comparative degradation studies on benzothiadiazine derivatives suggest:

  • Hydrolysis pathways : The dimethoxy-ethyl group may undergo stepwise hydrolysis to formamide under high humidity, analogous to sulfonamide degradation .
  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Kinetic analysis : Pseudo-first-order rate constants quantify susceptibility to hydrolysis .

Q. What computational approaches are recommended for modeling the electronic structure and potential reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict bond lengths/angles and frontier molecular orbitals (HOMO-LUMO gap) .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMF to assess aggregation behavior.
  • Docking studies : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide
Reactant of Route 2
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N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide

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